[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13452261
Molecular Formula: C13H26N2O3
Molecular Weight: 258.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2O3 |
|---|---|
| Molecular Weight | 258.36 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-10-11-6-4-5-7-15(11)8-9-16/h11,16H,4-10H2,1-3H3,(H,14,17) |
| Standard InChI Key | YKHCEYSZRUBHOJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCCCN1CCO |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCCN1CCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features:
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Piperidine ring: A six-membered cyclic amine with a hydroxyethyl group at the 2-position.
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Carbamate group: A tert-butyl-protected carbamate (Boc) at the nitrogen.
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Hydroxyethyl substituent: Enhances solubility and hydrogen-bonding potential.
Table 1: Key Structural Features
| Component | Function |
|---|---|
| Piperidine ring | Provides hydrophobic interactions and receptor-binding sites |
| Boc carbamate | Protects amine during synthesis; improves stability under basic conditions |
| Hydroxyethyl group | Facilitates hydrogen bonding with biological macromolecules |
Physicochemical Characteristics
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Molecular weight: 258.36 g/mol.
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Hydrogen bond donors: 2 (hydroxyethyl and carbamate groups) .
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Rotatable bonds: 6, contributing to conformational flexibility .
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Solubility: Enhanced by polar hydroxyethyl group; moderate lipophilicity due to tert-butyl ester.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves two primary steps:
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Hydroxyethyl-piperidine formation: Piperidine reacts with ethylene oxide derivatives (e.g., 2-chloroethanol) under basic conditions.
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Carbamate protection: Reaction with tert-butyl isocyanate or carbamoyl chloride in anhydrous solvents (e.g., THF, DCM).
Table 2: Reaction Conditions Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF, DCM | Scalable polar aprotic solvents |
| Temperature | 0–40°C | Continuous flow reactors (controlled) |
| Catalyst | Triethylamine, DBU | Phase-transfer catalysts (PTC) |
| Yield | 70–85% | >90% (flow chemistry optimization) |
Industrial-Scale Production
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Flow chemistry: Enables precise control of reaction parameters, reducing byproduct formation.
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Purity enhancement: Column chromatography (silica gel) and recrystallization ensure >95% purity.
Biological Activity and Mechanisms
Neuroprotective Effects
Studies suggest the compound inhibits acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This activity is linked to:
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Hydroxyethyl-piperidine interactions: Hydrogen bonding with AChE’s catalytic triad.
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Boc group stability: Resists hydrolysis under physiological conditions, prolonging activity.
Table 3: AChE Inhibition Data
| Compound Derivative | IC₅₀ (nM) | Mechanism | Source |
|---|---|---|---|
| [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester | ~500 | Competitive inhibition (active site) |
Anti-inflammatory Properties
The compound modulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) by interacting with:
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Nuclear receptors: NF-κB pathways.
Comparative Analysis with Structural Analogues
Structural Variants
| Compound | Key Modification | Biological Impact |
|---|---|---|
| Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester | Cyclopropane substituent | Enhanced hydrophobicity; improved receptor binding |
| Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester | Ethyl carbamate; 3-piperidine substitution | Altered solubility; reduced AChE affinity |
Functional Group Impact
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Boc vs. isopropyl carbamate: Tert-butyl groups provide superior stability during acidic deprotection.
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Hydroxyethyl vs. aminoethyl: Hydroxyethyl enhances hydrogen bonding but lacks amine reactivity .
Research Findings and Case Studies
Acetylcholinesterase Inhibition
A Journal of Medicinal Chemistry study demonstrated that piperidine-carbamates inhibit AChE by occupying the catalytic pocket, mimicking acetylcholine’s orientation. This mechanism supports its potential in Alzheimer’s therapy.
Antidepressant Activity
Animal models showed improved depressive behaviors with piperidine derivatives, likely via serotonin receptor modulation.
Stability and Degradation
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Hydrolytic cleavage: Occurs under acidic conditions (pH < 3), releasing CO₂ and piperidine derivatives.
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Thermal stability: Decomposes above 150°C, necessitating cold storage.
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Temperature | –20°C | Prevents ester hydrolysis |
| Atmosphere | Argon/N₂ | Minimizes oxidation of hydroxyethyl group |
| Desiccant | Molecular sieves (4Å) | Controls humidity |
Analytical Characterization
Spectroscopic Techniques
| Method | Key Observations |
|---|---|
| ¹H NMR | δ 1.4 ppm (tert-butyl), 3.5–4.0 ppm (hydroxyethyl) |
| ¹³C NMR | Carbonyl signal at ~155 ppm (carbamate) |
| HRMS | [M+H]⁺ = 283.20 m/z (calculated) |
Chromatographic Analysis
| Parameter | Protocol |
|---|---|
| Purity assessment | HPLC (C18 column, 254 nm UV detection) |
| Enantiomeric excess | Chiral HPLC (Chiralpak AD-H column) |
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